![molecular formula C19H14N2 B14136048 3-(4-Methylphenyl)benzo[F]quinazoline CAS No. 88737-76-2](/img/structure/B14136048.png)
3-(4-Methylphenyl)benzo[F]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)benzo[F]quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals. The structure of this compound consists of a quinazoline core fused with a benzene ring and a 4-methylphenyl group attached to the quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)benzo[F]quinazoline can be achieved through several methods, including:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium, nickel, and copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, increasing the reaction rate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-mediated reactions due to their efficiency and high yields. The use of microwave-assisted and ultrasound-promoted reactions is also gaining popularity in industrial settings for their ability to reduce reaction times and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)benzo[F]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)benzo[F]quinazoline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)benzo[F]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
3-(4-Methylphenyl)benzo[F]quinazoline can be compared with other similar compounds, such as:
Quinazoline: The parent compound with a similar core structure but without the 4-methylphenyl group.
Quinazolinone: A derivative with a carbonyl group at the 2 or 4 position.
Benzoquinazoline: A fused heterocyclic compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other quinazoline derivatives.
Propiedades
Número CAS |
88737-76-2 |
|---|---|
Fórmula molecular |
C19H14N2 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)benzo[f]quinazoline |
InChI |
InChI=1S/C19H14N2/c1-13-6-8-15(9-7-13)19-20-12-17-16-5-3-2-4-14(16)10-11-18(17)21-19/h2-12H,1H3 |
Clave InChI |
QMCWRWSZYPSOTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


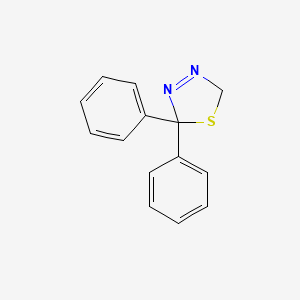
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
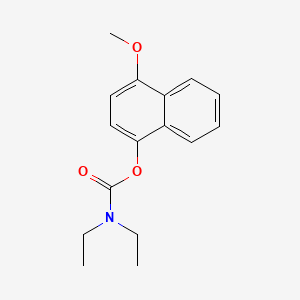
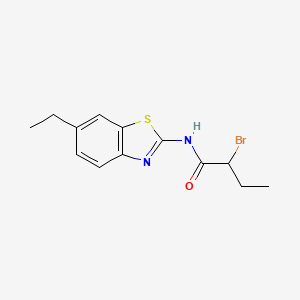
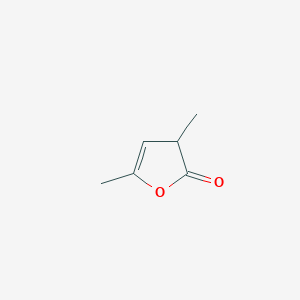
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
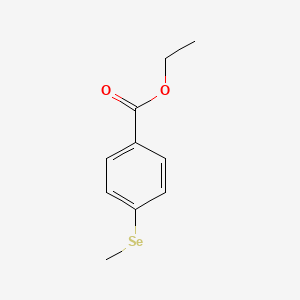
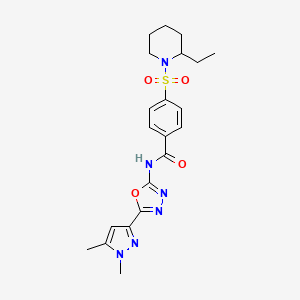
![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
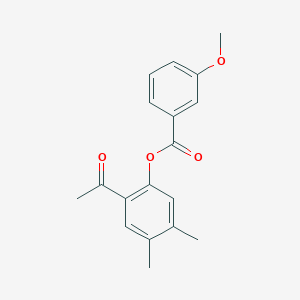
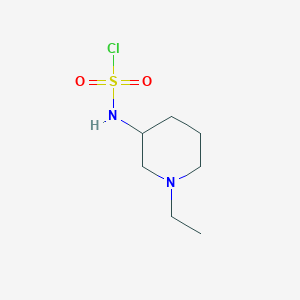
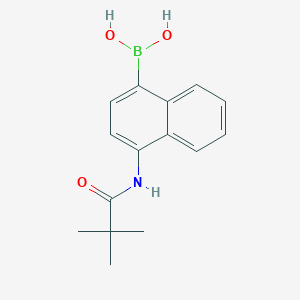
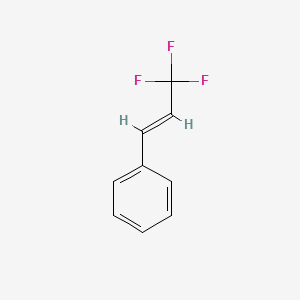
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
